![molecular formula C26H30ClN3O B1449518 3-((1,5-Dibenzyl-1H-indazol-3-yl)oxy)-N,N-dimethylpropan-1-amine hydrochloride CAS No. 2196183-71-6](/img/structure/B1449518.png)
3-((1,5-Dibenzyl-1H-indazol-3-yl)oxy)-N,N-dimethylpropan-1-amine hydrochloride
Overview
Description
3-((1,5-Dibenzyl-1H-indazol-3-yl)oxy)-N,N-dimethylpropan-1-amine hydrochloride, otherwise known as DB-HCl, is a synthetic compound that has been used in scientific research for a variety of applications. DB-HCl is a derivative of indazole and is commonly used as an inhibitor of various enzymes and proteins. It is also used as a tool to study the mechanism of action of various compounds and to study the biochemical and physiological effects of those compounds.
Scientific Research Applications
Anti-Inflammatory Applications
5-BenzylBenzydamineHydrochloride: has been recognized for its anti-inflammatory properties . Unlike typical non-steroidal anti-inflammatory drugs (NSAIDs), its mechanism of action is not fully explained by the inhibition of prostaglandin synthesis. This unique feature allows it to be used in treating local inflammatory conditions, particularly in the oral and vaginal mucosa.
Psychotropic Effects
At high doses, 5-BenzylBenzydamineHydrochloride exhibits psychotropic properties, with effects similar to lysergic acid diethylamide (LSD) . This has led to its misuse as a recreational drug, which is a concern due to the lack of comprehensive understanding of its pharmacodynamic and pharmaco-toxicological properties when consumed systemically.
Analgesic Use
The compound’s analgesic effects make it a candidate for managing neuropathic pain . Its distinct pharmacological profile suggests potential applications in pain management protocols, especially where conventional NSAIDs are ineffective or contraindicated.
Fluorescence Microscopy
In the field of microscopy, particularly fluorescence microscopy, 5-BenzylBenzydamineHydrochloride could be explored as a fluorescent marker due to its structural properties . This application could be significant in biological research where visualization of cellular components is essential.
Pharmacological Research
As a compound with unique structural and pharmacological characteristics, 5-BenzylBenzydamineHydrochloride is of interest in pharmacological research . Studies could focus on its binding affinities, receptor interactions, and potential as a lead compound for developing new therapeutic agents.
Over-the-Counter Availability
The easy over-the-counter availability of 5-BenzylBenzydamineHydrochloride makes it an accessible subject for studying the implications of non-prescription drug use . Research can delve into patterns of misuse and the socio-economic factors influencing it.
Chemical Property Analysis
Chemical property analysis of 5-BenzylBenzydamineHydrochloride can provide insights into its melting point, boiling point, density, and molecular weight, which are crucial for its application in various scientific experiments .
Quality Control and Standardization
As a reference standard in pharmacopoeias, 5-BenzylBenzydamineHydrochloride serves an important role in the quality control and standardization of pharmaceuticals . It ensures consistency and reliability in drug formulation and production.
Mechanism of Action
Target of Action
5-BenzylBenzydamineHydrochloride, also known as 3-(1,5-dibenzylindazol-3-yl)oxy-N,N-dimethylpropan-1-amine hydrochloride, is a locally-acting nonsteroidal anti-inflammatory drug (NSAID) with local anaesthetic and analgesic properties . It primarily targets inflamed tissues and is used for pain relief and anti-inflammatory treatment of the mouth, throat, or musculoskeletal system .
Mode of Action
Despite being categorized as a non-steroidal anti-inflammatory drug (NSAID), 5-BenzylBenzydamineHydrochloride demonstrates various mechanisms of action that differ from those of traditional aspirin-like NSAIDs . It is a weak inhibitor of the synthesis of prostaglandins but has several properties which may contribute to its anti-inflammatory activity . These properties include inhibition of the synthesis of the inflammatory cytokine, tumour necrosis factor-α . Inhibition of the oxidative burst of neutrophils occurs under some conditions .
Biochemical Pathways
It is known that the compound can indirectly reduce inflammation through technological innovation and industrial structure adjustment . It also restrains the environmental spillover effect of foreign direct investment (FDI), in this way exacerbating PM2.5 pollution .
Pharmacokinetics
5-BenzylBenzydamineHydrochloride is characterized as a drug of relatively low systemic clearance but high volume of distribution . The apparent terminal half-life in plasma is approximately 8 hours . It is a weak base unlike the aspirin-like drugs which are acids or metabolized to acids .
Result of Action
The molecular and cellular effects of 5-BenzylBenzydamineHydrochloride’s action primarily involve pain relief and anti-inflammatory treatment. When used as a topical cream, it may be employed to relieve symptoms associated with painful inflammatory conditions of the musculoskeletal system .
properties
IUPAC Name |
3-(1,5-dibenzylindazol-3-yl)oxy-N,N-dimethylpropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O.ClH/c1-28(2)16-9-17-30-26-24-19-23(18-21-10-5-3-6-11-21)14-15-25(24)29(27-26)20-22-12-7-4-8-13-22;/h3-8,10-15,19H,9,16-18,20H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHILUQKQKYJDKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=NN(C2=C1C=C(C=C2)CC3=CC=CC=C3)CC4=CC=CC=C4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1,5-Dibenzyl-1H-indazol-3-yl)oxy)-N,N-dimethylpropan-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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